molecular formula C11H12ClFO B1324704 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone CAS No. 898766-33-1

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone

Cat. No. B1324704
M. Wt: 214.66 g/mol
InChI Key: GPJRNPWKXIGBBR-UHFFFAOYSA-N
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Description

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is a chemical compound with the molecular formula C11H12ClFO. It has a molecular weight of 214.67 . The compound is a colorless oil .


Molecular Structure Analysis

The InChI code for 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is 1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 . This code provides a way to encode the molecular structure using a linear string of characters.


Physical And Chemical Properties Analysis

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is a colorless oil . Its molecular weight is 214.67 , and its molecular formula is C11H12ClFO .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Biomedical Sciences, specifically Oncology .
  • Summary of the Application: A series of 24 compounds were synthesized based on structure modification of the model methyl-3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These compounds selectively inhibit the proliferation of colon cancer cells .
  • Methods of Application: The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively . The antiproliferative and apoptotic activity were further studied with molecular docking .
  • Results or Outcomes: Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells . The IC50 values were in between 0.12 mg mL −1 to 0.81 mg mL −1 . The compounds (7a & 7g) showed highest inhibitory activity (0.12 mg mL −1), whereas compound 7d showed the lowest inhibitory activity (0.81 mg mL −1) .

Application in Organic Chemistry

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Methods of Application: The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .
  • Results or Outcomes: The reaction of the pyrimidines with N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

General Chemical Properties

  • Scientific Field: Chemistry .
  • Summary of the Application: “3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone” is a chemical compound with the CAS Number: 194943-82-3 . It is often used in the synthesis of other chemical compounds .
  • Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, this compound would be used in a reaction with other chemicals under controlled conditions .
  • Results or Outcomes: The outcomes of these reactions can vary greatly, producing a wide range of different chemical compounds .

General Chemical Synthesis

  • Scientific Field: Chemistry .
  • Summary of the Application: “3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone” is a chemical compound with the CAS Number: 194943-82-3 . It is often used in the synthesis of other chemical compounds .
  • Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, this compound would be used in a reaction with other chemicals under controlled conditions .
  • Results or Outcomes: The outcomes of these reactions can vary greatly, producing a wide range of different chemical compounds .

Use in Laboratory Research

  • Scientific Field: Laboratory Research .
  • Summary of the Application: “3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone” is a chemical compound that is used in various laboratory research .
  • Methods of Application: The specific methods of application can vary greatly depending on the research being conducted. Typically, this compound would be used in a reaction with other chemicals under controlled laboratory conditions .
  • Results or Outcomes: The outcomes of these reactions can vary greatly, producing a wide range of different chemical compounds .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJRNPWKXIGBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642474
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone

CAS RN

898766-33-1
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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